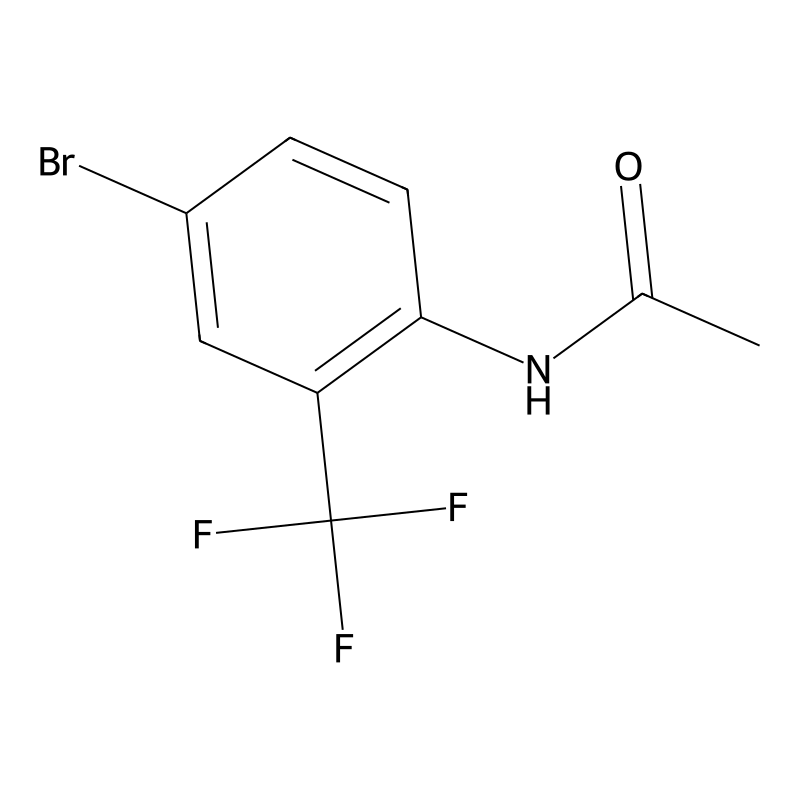4'-Bromo-2'-(trifluoromethyl)acetanilide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Experimental Teaching
Specific Scientific Field: Organic Chemistry, specifically the α-bromination reaction of carbonyl compounds.
Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry.
Methods of Application or Experimental Procedures: The experiment involved the use of pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored.
Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized.
Use in Chemical Synthesis
Specific Scientific Field: Organic Chemistry
Summary of the Application: “4’-Bromo-2’-(trifluoromethyl)acetanilide” is a chemical compound that can be used in the synthesis of other chemical compounds.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results or Outcomes: The results or outcomes would also depend on the specific synthesis.
4'-Bromo-2'-(trifluoromethyl)acetanilide has the molecular formula C₉H₇BrF₃NO and a molecular weight of 282.06 g/mol. This compound features a bromine atom and a trifluoromethyl group attached to an acetanilide structure, which contributes to its unique physical and chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and can influence the compound's reactivity and biological activity.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
- Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.
- Reduction: The compound can be reduced to form amines or other derivatives depending on the reducing agent used .
The synthesis of 4'-Bromo-2'-(trifluoromethyl)acetanilide typically involves:
- Bromination: Starting with 2'-(trifluoromethyl)acetanilide, bromination can be performed using bromine or brominating agents.
- Acylation: The acetamide group can be introduced through acylation reactions involving aniline derivatives .
- Direct Fluorination: Trifluoromethylation can be achieved using various fluorinating agents that introduce the trifluoromethyl group onto the aromatic ring .
4'-Bromo-2'-(trifluoromethyl)acetanilide finds applications in:
- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals due to its potential biological activities.
- Material Science: The compound may be used in developing materials with specific electronic or optical properties due to its unique structure .
Interaction studies involving this compound focus on its reactivity with biological macromolecules and other small molecules. Preliminary studies suggest that it may interact with enzymes or receptors, which could lead to therapeutic effects or toxicity depending on the context of use. Further research is necessary to fully understand these interactions and their implications for drug design.
Several compounds share structural similarities with 4'-Bromo-2'-(trifluoromethyl)acetanilide, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)acetanilide | C₉H₇BrF₃NO | Similar structure; used as a reagent |
| 4'-Chloro-2'-(trifluoromethyl)acetanilide | C₉H₇ClF₃NO | Contains chlorine instead of bromine |
| 4'-Iodo-2'-(trifluoromethyl)acetanilide | C₉H₇IF₃NO | Iodine substitution impacts reactivity |
Uniqueness
What sets 4'-Bromo-2'-(trifluoromethyl)acetanilide apart from these similar compounds is its specific combination of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making it a valuable candidate for further research in drug development.
The compound is systematically named N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide (IUPAC). Its molecular formula is C₉H₇BrF₃NO, with a molecular weight of 282.06 g/mol. The CAS registry number is 29124-62-7.
Structural Features
The structure consists of:
- A phenyl ring substituted with:
- A bromine atom at the para position (4').
- A trifluoromethyl group (-CF₃) at the ortho position (2').
- An acetamide group (-NHCOCH₃) attached to the aromatic ring.
Stereoelectronic Effects:
- The electron-withdrawing trifluoromethyl group induces meta-directing effects, altering electron density on the ring.
- The bromine atom participates in halogen bonding and facilitates nucleophilic aromatic substitution.
Spectroscopic Data
Molecular Framework and Basic Structure
4'-Bromo-2'-(trifluoromethyl)acetanilide represents a substituted acetanilide derivative characterized by a complex molecular architecture incorporating both halogen and fluoroalkyl functionalities [1]. The compound exhibits the molecular formula C₉H₇BrF₃NO with a molecular weight of 282.06 grams per mole [1]. The International Union of Pure and Applied Chemistry name for this compound is N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide, which precisely describes its structural composition and substitution pattern [1].








